Cas no 2097980-69-1 (Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone)

Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone is a specialized heterocyclic compound featuring both azetidine and piperidine moieties, linked via a carbonyl group. Its structural complexity, including a hydroxylated ethyl side chain, makes it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecule development. The azetidinyl and piperidinyl rings contribute to conformational rigidity, enhancing binding affinity in drug design. The hydroxyl group offers a reactive site for further derivatization, enabling tailored modifications. This compound is suited for applications in medicinal chemistry, such as protease inhibitor research or CNS-targeting therapeutics, due to its balanced polarity and scaffold versatility. High purity and synthetic reproducibility are key advantages for research use.
Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone structure
2097980-69-1 structure
Product Name:Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone
CAS No:2097980-69-1
MF:C11H20N2O2
MW:212.288702964783
CID:4776305
Update Time:2025-06-25

Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone
    • Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone
    • Inchi: 1S/C11H20N2O2/c1-8(14)10-4-2-3-5-13(10)11(15)9-6-12-7-9/h8-10,12,14H,2-7H2,1H3
    • InChI Key: IDIYEJFTJZZKAE-UHFFFAOYSA-N
    • SMILES: OC(C)C1CCCCN1C(C1CNC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 241
  • XLogP3: -0.3
  • Topological Polar Surface Area: 52.6

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Additional information on Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone

Comprehensive Overview of Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone (CAS No. 2097980-69-1)

The compound Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone (CAS No. 2097980-69-1) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural features, combining an azetidine ring with a piperidine moiety, make it a promising candidate for various pharmaceutical applications. Researchers are particularly interested in its potential as a building block for novel therapeutics targeting neurological and metabolic disorders, which are among the most pressing health concerns today.

One of the key reasons for the growing interest in Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone is its versatility in drug design. The presence of both azetidine and piperidine rings allows for diverse interactions with biological targets, such as enzymes and receptors. This has led to its exploration in the development of small-molecule inhibitors and modulators, which are critical in addressing diseases like Alzheimer's, Parkinson's, and diabetes. The compound's hydroxyethyl group further enhances its solubility and bioavailability, making it an attractive option for oral drug formulations.

In recent years, the demand for innovative drug intermediates has surged, driven by the need for more effective and safer treatments. Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone fits perfectly into this trend, as it offers a balance between synthetic accessibility and functional complexity. Its CAS No. 2097980-69-1 serves as a unique identifier, ensuring precise tracking in research and regulatory contexts. This is particularly important given the increasing scrutiny on drug safety and quality control in the pharmaceutical industry.

Another area where this compound shows promise is in the field of precision medicine. With the rise of personalized healthcare, there is a growing need for molecules that can be tailored to individual patient profiles. The structural flexibility of Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone allows for modifications that can optimize its pharmacokinetic and pharmacodynamic properties. This aligns with the broader industry shift toward targeted therapies, which aim to minimize side effects while maximizing efficacy.

From a synthetic chemistry perspective, the preparation of Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone involves sophisticated techniques such as ring-closing reactions and selective functionalization. These methods are often discussed in academic and industrial settings, as they highlight the compound's relevance to modern organic synthesis. Researchers are also exploring its potential in catalysis and green chemistry, where its unique properties could contribute to more sustainable manufacturing processes.

The compound's molecular weight and logP values are frequently analyzed in drug development, as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. These parameters are critical for ensuring that Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone meets the stringent requirements of regulatory agencies like the FDA and EMA. As such, it is often included in high-throughput screening campaigns to identify lead compounds for further optimization.

In conclusion, Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone (CAS No. 2097980-69-1) represents a fascinating intersection of chemistry and biology. Its potential applications in drug discovery, precision medicine, and sustainable synthesis make it a compound of significant interest to researchers and industry professionals alike. As the scientific community continues to explore its capabilities, it is likely to play an increasingly important role in addressing some of the most challenging health issues of our time.

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